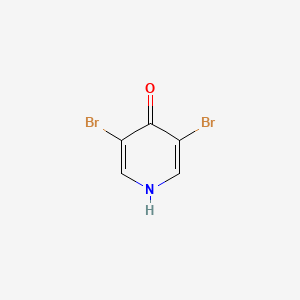

3,5-Dibromo-4-pyridinol

説明

3,5-Dibromo-4-pyridinol is a useful research compound. Its molecular formula is C5H3Br2NO and its molecular weight is 252.89 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,5-Dibromo-4-pyridinol (DBP) is a halogenated pyridine derivative with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two bromine atoms at the 3 and 5 positions of the pyridine ring, along with a hydroxyl group at the 4 position. This unique structural configuration imparts specific chemical and biological properties that are beneficial for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C5H3Br2NO |

| Molar Mass | 236.89 g/mol |

| Density | 2.228 g/cm³ (predicted) |

| Melting Point | 370°C (dec.) |

| Boiling Point | 317.5°C (predicted) |

| pKa | 6.47 (predicted) |

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. Its structural characteristics allow it to effectively interact with biological targets, making it a potential candidate for developing new antimicrobial agents. Studies have shown that DBP can inhibit certain enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial growth and survival.

Antioxidant Activity

In addition to its antimicrobial properties, DBP has been evaluated for its antioxidant potencies . A series of studies have demonstrated that derivatives of this compound can exhibit significant antioxidant activities, which are beneficial in preventing oxidative stress-related cellular damage .

Inhibition of Enzymatic Activity

DBP has been studied for its potential inhibitory effects on various enzymes:

- 5-Lipoxygenase : Inhibits the production of leukotrienes involved in inflammatory responses.

- Cyclooxygenases : Implicated in the synthesis of prostaglandins, which play a role in pain and inflammation.

- HIV-1 Integrase : Some derivatives have shown activity against this enzyme, indicating potential in antiviral therapies .

Synthesis Methods

Several methods for synthesizing this compound have been documented. Common approaches include:

- Bromination of Pyridine Derivatives : Utilizing brominating agents to introduce bromine atoms at specific positions on the pyridine ring.

- Hydroxylation Reactions : Following bromination, hydroxyl groups can be introduced via nucleophilic substitution reactions.

The choice of synthesis method can significantly impact the yield and purity of the final product.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of DBP against various bacterial strains. Results indicated that DBP exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use as an antimicrobial agent.

- Antioxidant Activity Assessment : In vitro tests demonstrated that DBP showed significant radical scavenging activity, indicating its potential as an antioxidant supplement in pharmaceutical formulations .

科学的研究の応用

3,5-Dibromo-4-pyridinol exhibits notable biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been effective against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against resistant strains | |

| Escherichia coli | Moderate inhibition | |

| Klebsiella pneumoniae | Effective |

Anticancer Activity

This compound has shown potential anticancer activity across several studies. It has been tested on different cancer cell lines, including lung adenocarcinoma (A549 cells).

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| DBP Derivative A | A549 | 15 | |

| DBP Derivative B | A549 | 22 | |

| DBP (parent compound) | A549 | 30 |

Case Studies

Study on Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of this compound against various resistant bacterial strains. The results indicated that it significantly reduced the viability of S. aureus by disrupting cell wall integrity and inhibiting protein synthesis.

Anticancer Screening : In vitro studies on A549 cells revealed that derivatives of this compound exhibited varying degrees of cytotoxicity. One derivative showed an IC50 value comparable to standard chemotherapeutic agents like cisplatin, suggesting its potential as a lead compound for further development.

Synthesis and Derivatives

This compound serves as an essential intermediate in organic synthesis, leading to various derivatives with enhanced biological activities. The synthesis often involves halogenation reactions followed by functional group modifications to improve specificity and potency against targeted biological pathways.

化学反応の分析

Substitution Reactions

The bromine atoms at positions 3 and 5 are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. The hydroxyl group at position 4 modulates electronic effects, enhancing reactivity at adjacent positions.

Key Examples

-

Ammonolysis : Reaction with ammonia or amines yields amino-substituted derivatives. For instance, treatment with ammonium bromide in HBr/H₂O₂ generates 3,5-dibromo-4-aminopyridine .

-

Methoxy Substitution : Methoxylation via reaction with methanol and a base (e.g., NaOH) produces 3,5-dibromo-4-methoxypyridine .

Table 1: Substitution Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromine → Amino | NH₄Br, HBr, H₂O₂, 120°C, 8h | 3,5-Dibromo-4-aminopyridine | 58–65 | |

| Bromine → Methoxy | CH₃OH, NaOH, reflux | 3,5-Dibromo-4-methoxypyridine | 79 |

Electrophilic Halogenation

Despite being pre-halogenated, 3,5-dibromo-4-pyridinol can undergo further halogenation under strong acidic conditions. For example, bromination in concentrated HBr yields 3,4,5-tribromopyridine derivatives .

Mechanistic Insight

The hydroxyl group directs electrophilic attack to the para position, but steric and electronic effects from existing bromines limit additional substitution at positions 3 and 5 .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces bromine atoms to hydrogen, yielding 4-pyridinol. Selectivity depends on reaction time and catalyst loading.

Coupling Reactions

The bromine atoms participate in cross-coupling reactions:

-

Suzuki Coupling : Reacts with aryl boronic acids to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Substitutes bromine with amines under palladium catalysis .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 72 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | 68 |

Etherification and Esterification

The hydroxyl group undergoes typical alcohol reactions:

-

Etherification : Reaction with alkyl halides (e.g., CH₃I) forms 4-alkoxy derivatives .

-

Esterification : Acetylation with acetic anhydride yields 4-acetoxy-3,5-dibromopyridine .

Acid-Base Behavior

The hydroxyl group exhibits weak acidity (pKa ~8–9), deprotonating in basic media to form a phenoxide ion. This enhances electron density at position 4, influencing subsequent reactivity .

Complexation and Chelation

This compound acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes through the hydroxyl and pyridinic nitrogen. These complexes are studied for catalytic and material science applications .

特性

IUPAC Name |

3,5-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBBVOSRBZCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180469 | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25813-25-6 | |

| Record name | 3,5-Dibromo-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25813-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025813256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-pyridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-4-hydroxypyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6A9RF62D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。